molecular formula C8H9ClN2O B581491 6-Chloro-2-(dimethylamino)nicotinaldehyde CAS No. 1233698-83-3

6-Chloro-2-(dimethylamino)nicotinaldehyde

Cat. No.: B581491
CAS No.: 1233698-83-3
M. Wt: 184.623
InChI Key: WLAKXRIJWJOYQI-UHFFFAOYSA-N
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Description

6-Chloro-2-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloro group at the 6th position and a dimethylamino group at the 2nd position on the nicotinaldehyde ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde typically involves the chlorination of 2-(dimethylamino)nicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-(dimethylamino)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

6-Chloro-2-(dimethylamino)nicotinaldehyde can be compared with other similar compounds, such as:

    2-Chloro-6-(dimethylamino)nicotinaldehyde: Similar in structure but with different positional isomerism.

    6-Chloro-2-(methylamino)nicotinaldehyde: Lacks one methyl group compared to the target compound.

    6-Chloro-2-(dimethylamino)benzaldehyde: Has a benzene ring instead of a nicotinaldehyde ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAKXRIJWJOYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742682
Record name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233698-83-3
Record name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dichloronicotinaldehyde (500 mg, 2.84 mmol) was diluted with dimethylamine (3125 μL, 6.25 mmol) and heated to 50° C. After stirring for 3 hours, the reaction was loaded onto a silica gel column and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield 6-chloro-2-(dimethylamino)nicotinaldehyde (155 mg, 0.840 mmol, 29.6% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3125 μL
Type
reactant
Reaction Step One

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